Cas no 37110-18-2 (1,3-Dihydroxyacetone Oxime)

1,3-Dihydroxyacetone Oxime 化学的及び物理的性質
名前と識別子
-
- 1,3-Dihydroxyacetone Oxime
- 2-hydroxyiminopropane-1,3-diol
- 1,3-Dihydroxy-aceton-oxim
- Bis-oxymethyl-ketoxim
- D2412
- Dioxy-aceton-oxim
- 1,3-Dihydroxypropan-2-one oxime
- 2-(hydroxyimino)propane-1,3-diol
- 1,3-DIHYDROXYACETONEOXIME
- FCH1116533
- 37110-18-2
- D90059
- AS-60574
- DTXSID40659894
- CS-0320200
- AKOS027321029
- SCHEMBL8374316
- 1,3-Dihydroxypropan-2-oneoxime
- SESFQRDUAZRWAW-UHFFFAOYSA-N
-
- MDL: MFCD00671518
- インチ: 1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2
- InChIKey: SESFQRDUAZRWAW-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])/C(/C([H])([H])O[H])=N/O[H]
計算された属性
- 精确分子量: 105.04300
- 同位素质量: 105.043
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 7
- 回転可能化学結合数: 2
- 複雑さ: 64.599
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 73
- Surface Charge: 0
- 互变异构体数量: 4
じっけんとくせい
- Color/Form: ソリッド
- ゆうかいてん: 82.0 to 85.0 deg-C
- Refractive Index: 1.483
- すいようせい: almost transparency
- PSA: 73.05000
- LogP: -1.19880
- Solubility: 未確定
1,3-Dihydroxyacetone Oxime Security Information
- 储存条件:0-10°C
1,3-Dihydroxyacetone Oxime 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
1,3-Dihydroxyacetone Oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D455590-50mg |
1,3-Dihydroxyacetone Oxime |
37110-18-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D748145-25g |
1,3-Dihydroxypropan-2-one oxime |
37110-18-2 | 98.0% | 25g |
$400 | 2024-06-07 | |
TRC | D455590-100mg |
1,3-Dihydroxyacetone Oxime |
37110-18-2 | 100mg |
$ 65.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2412-25g |
1,3-Dihydroxyacetone Oxime |
37110-18-2 | 98.0%(GC) | 25g |
¥1480.0 | 2022-06-10 | |
1PlusChem | 1P003E0L-1g |
1,3-Dihydroxypropan-2-one oxime |
37110-18-2 | 98% | 1g |
$83.00 | 2025-02-19 | |
A2B Chem LLC | AB57333-250mg |
1,3-Dihydroxyacetone oxime |
37110-18-2 | 95% | 250mg |
$74.00 | 2023-12-30 | |
A2B Chem LLC | AB57333-5g |
1,3-Dihydroxyacetone oxime |
37110-18-2 | 98% | 5g |
$117.00 | 2024-04-20 | |
eNovation Chemicals LLC | D748145-25g |
1,3-Dihydroxypropan-2-one oxime |
37110-18-2 | 98.0% | 25g |
$360 | 2025-02-20 | |
1PlusChem | 1P003E0L-5g |
1,3-Dihydroxypropan-2-one oxime |
37110-18-2 | 98% | 5g |
$200.00 | 2025-02-19 | |
eNovation Chemicals LLC | D748145-25g |
1,3-Dihydroxypropan-2-one oxime |
37110-18-2 | 98.0% | 25g |
$360 | 2025-02-22 |
1,3-Dihydroxyacetone Oxime 関連文献
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1. Amidoxime platinum(ii) complexes: pH-dependent highly selective generation and cytotoxic activityDmitrii S. Bolotin,Marina Ya. Demakova,Anton A. Legin,Vitaliy V. Suslonov,Alexey A. Nazarov,Michael A. Jakupec,Bernhard K. Keppler,Vadim Yu. Kukushkin New J. Chem. 2017 41 6840
1,3-Dihydroxyacetone Oximeに関する追加情報
1,3-Dihydroxyacetone Oxime (CAS No 37110-18-2): A Comprehensive Overview
Introduction to 1,3-Dihydroxyacetone Oxime
1,3-Dihydroxyacetone oxime, also known by its CAS registry number CAS No 37110-18-2, is a versatile organic compound that has garnered significant attention in various fields of chemistry and biology. This compound is a derivative of dihydroxyacetone, with the addition of an oxime group, which imparts unique chemical properties and reactivity. The molecular formula of 1,3-dihydroxyacetone oxime is C₃H₆N₂O₂, and its molecular weight is approximately 94.08 g/mol.
Chemical Structure and Properties
The structure of dihydroxyacetone oxime consists of a central carbon chain with two hydroxyl groups (-OH) at positions 1 and 3 and an oxime group (-N=O) at position 2. This arrangement confers the compound with both hydrophilic and reactive functionalities, making it suitable for a wide range of applications. The compound is typically a white crystalline solid with a melting point of around 245°C and a boiling point of approximately 95°C under standard conditions.
Synthesis and Production Methods
The synthesis of dihydroxyacetone oxime can be achieved through various methods, including the reaction of dihydroxyacetone with hydroxylamine in the presence of an acid catalyst. Recent advancements in green chemistry have led to the development of more sustainable synthesis pathways, such as enzymatic catalysis or microwave-assisted synthesis, which reduce energy consumption and minimize waste generation.
Applications in Organic Synthesis
One of the most significant applications of dihydroxyacetone oxime lies in its role as a building block in organic synthesis. The compound serves as an intermediate in the preparation of various bioactive molecules, including antibiotics, antiviral agents, and anticancer drugs. For instance, recent studies have demonstrated its utility in the synthesis of novel β-lactam antibiotics through enamine chemistry.
Biological Activity and Pharmaceutical Applications
Research into the biological activity of dihydroxyacetone oxime has revealed promising results in several therapeutic areas. The compound exhibits potent antioxidant properties due to its ability to scavenge free radicals, making it a potential candidate for use in antiaging cosmetics and nutraceuticals. Additionally, studies have shown that dihydroxyacetone oxime can inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE), suggesting its potential as a lead compound for Alzheimer's disease therapeutics.
Environmental Impact and Safety Considerations
Evaluating the environmental impact of dihydroxyacetone oxime is crucial for ensuring its sustainable use. Recent ecotoxicological studies indicate that the compound exhibits low toxicity to aquatic organisms under standard test conditions. However, further research is needed to assess its long-term effects on soil microorganisms and terrestrial ecosystems.
Future Prospects and Research Directions
The future prospects for dihydroxyacetone oxime are bright, driven by ongoing research into its applications in drug discovery, material science, and green chemistry. Emerging technologies such as artificial intelligence (AI)-aided drug design are expected to accelerate the discovery of novel derivatives with enhanced bioactivity and selectivity.
Conclusion
In summary
, dihydroxyacetone oxime (CAS No 37110-18-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, while its biological activity opens new avenues for drug development. As research continues to uncover new uses for this compound, it is poised to play an increasingly important role in advancing modern science.37110-18-2 (1,3-Dihydroxyacetone Oxime) Related Products
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